molecular formula C7H15NOS B8688098 N-(2-Sulfanylethyl)pentanamide CAS No. 76322-57-1

N-(2-Sulfanylethyl)pentanamide

Cat. No.: B8688098
CAS No.: 76322-57-1
M. Wt: 161.27 g/mol
InChI Key: YVXXITLKZDCZOU-UHFFFAOYSA-N
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Description

N-(2-Sulfanylethyl)pentanamide is a thiol-containing amide derivative characterized by a pentanoyl group linked to a 2-sulfanylethylamine moiety. This article compares this compound with these analogs, focusing on structural modifications, pharmacological activity, and physicochemical properties.

Properties

CAS No.

76322-57-1

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

N-(2-sulfanylethyl)pentanamide

InChI

InChI=1S/C7H15NOS/c1-2-3-4-7(9)8-5-6-10/h10H,2-6H2,1H3,(H,8,9)

InChI Key

YVXXITLKZDCZOU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NCCS

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Features

  • N-(2-Sulfanylethyl)pentanamide : Features a thiol (-SH) group on the ethylamine side chain, which may enhance reactivity or metal-binding capacity.
  • N-(4-Methoxyphenyl)pentanamide (N4MP) : Substitutes the sulfanylethyl group with a 4-methoxyphenyl ring, improving drug-likeness and reducing cytotoxicity compared to albendazole .
  • N4-Valeroylsulfathiazole (23) : Incorporates a sulfathiazole moiety, enhancing antitubercular activity via sulfonamide interactions with bacterial enzymes .
  • Dipeptide-sulphonamide derivatives (A, B, C) : Combine pentanamide with sulfonamide and peptide groups, optimizing binding to Helicobacter pylori receptors .

Physicochemical and Pharmacokinetic Properties

Key parameters from in silico and experimental studies:

Compound logP TPSA (Ų) Solubility (mg/mL) Synthetic Accessibility BBB Permeability
N-(4-Methoxyphenyl)pentanamide 2.58 52.3 0.85 1.34 (easy) Yes
Albendazole (reference) 3.02 76.7 0.12 2.58 (moderate) No
N4-Valeroylsulfathiazole 2.91* 113.6* 0.21* Not reported No
Dipeptide-sulphonamide A 1.98† 121.5† 0.45† Moderate No

*Estimated from sulfonamide analogs; †Computational predictions.

Key Observations :

  • N4MP exhibits superior solubility and synthetic accessibility compared to albendazole, with favorable BBB permeability .
  • Sulfonamide derivatives (e.g., 23 ) show higher TPSA due to polar sulfonamide groups, reducing cell permeability but enhancing target specificity .
  • Thiol-containing compounds like this compound may have unique redox properties but require stability assessments.

Pharmacological Activity

Antiparasitic Efficacy

  • N4MP demonstrated time- and concentration-dependent activity against Toxocara canis larvae, achieving 80% larval immobility at 100 µM after 72 hours. Its cytotoxicity (IC₅₀ > 500 µM in human cells) was significantly lower than albendazole (IC₅₀ = 30 µM) .
  • Albendazole showed higher efficacy (90% larval death at 50 µM) but severe cytotoxicity, limiting its therapeutic window .

Toxicity Profiles

  • N4MP: No cytotoxicity observed in human or animal cell lines at therapeutic concentrations .
  • Sulfonamide derivatives : Moderate hepatotoxicity risks due to metabolic byproducts (e.g., hydroxylamines) .

Drug-Likeness and Medicinal Chemistry

  • Its topological polar surface area (52.3 Ų) supported oral bioavailability .

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